molecular formula C5H12ClNO4P+ B3329428 (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride CAS No. 59542-49-3

(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride

Cat. No.: B3329428
CAS No.: 59542-49-3
M. Wt: 216.58 g/mol
InChI Key: RUSTUSICNVWGEW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is a complex organic compound with significant implications in various scientific fields This compound is known for its unique structure, which includes an amino group, a carboxyl group, a hydroxymethyl group, and an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable phosphine precursor with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxophosphanium core. The final product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxophosphanium core to a phosphine derivative.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with target molecules, while the oxophosphanium core can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-amino-3-carboxypropyl)phosphine: Similar structure but lacks the hydroxymethyl group.

    (3-amino-3-carboxypropyl)phosphonium: Similar structure but lacks the oxophosphanium core.

    (3-amino-3-carboxypropyl)phosphine oxide: Similar structure but includes an oxide group.

Uniqueness

(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride is unique due to the presence of both the hydroxymethyl group and the oxophosphanium core. These functional groups confer distinct chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

59542-49-3

Molecular Formula

C5H12ClNO4P+

Molecular Weight

216.58 g/mol

IUPAC Name

(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride

InChI

InChI=1S/C5H10NO4P.ClH/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H/p+1

InChI Key

RUSTUSICNVWGEW-UHFFFAOYSA-O

SMILES

C(C[P+](=O)CO)C(C(=O)O)N.Cl

Canonical SMILES

C(C[P+](=O)CO)C(C(=O)O)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
Reactant of Route 2
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
Reactant of Route 3
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
Reactant of Route 4
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
Reactant of Route 5
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride
Reactant of Route 6
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.